molecular formula C12H30O6Si2 B1329931 1,6-Bis(trimethoxysilyl)hexane CAS No. 87135-01-1

1,6-Bis(trimethoxysilyl)hexane

Cat. No. B1329931
CAS RN: 87135-01-1
M. Wt: 326.53 g/mol
InChI Key: GFKCWAROGHMSTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of bis(trimethoxysilyl)arenes as organosilica precursors for the preparation of porous silica monoliths . These precursors are typically synthesized from corresponding diarylbromides. The process includes hydrolysis and condensation reactions, which are fundamental to the formation of the silica network.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,6-Bis(trimethoxysilyl)hexane can be quite complex. For instance, the reaction of 1,6-bis(trimethylsilyl)hexa-1,3,5-triyne with ruthenium clusters leads to the formation of compounds with butterfly and binuclear structures containing pendant ethynyl ligands . These structures are characterized by their potential for further reactivity due to the presence of these ligands.

Chemical Reactions Analysis

The reactivity of compounds with trimethylsilyl groups, such as 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes, has been studied with various reagents like triethylborane, triallylborane, and 1-boraadamantane . These reactions can lead to the formation of products with unique structures, such as 4-methylene-3-borahomoadamantane and 6,8-diborabicyclo[2.2.2]oct-2-ene derivatives. The reactions are monitored using NMR spectroscopy, and some products have been characterized by X-ray structure analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing bis(trimethoxysilyl) groups are often related to their potential to form porous materials with specific characteristics. For example, the bis(trimethoxysilyl)arenes are used to create macro-/mesoporous silica monoliths with well-defined porosity, characterized by nitrogen sorption measurements, mercury intrusion, and scanning electron microscopy . The liquid crystalline properties of related compounds, such as 1,6-bis[2,5-bis(4-alkoxyphenoxycarbonyl)phenoxy]hexanes, have been studied, revealing that the length of the terminal alkoxy groups affects the formation of nematic or smectic phases .

Scientific Research Applications

Gelation and Porosity of Hexylene-Bridged Polysilsesquioxanes

1,6-Hexylene-bridged polysilsesquioxanes, derived from 1,6-bis(trialkoxysilyl)hexanes like 1,6-bis(trimethoxysilyl)hexane, are used to create hybrid organic–inorganic materials. These materials form gels through sol-gel polymerization, leading to xerogels that can be either porous or non-porous, depending on the reaction conditions. This property is explored to understand the effects of various sol-gel reaction parameters, such as concentration, pH, and solvent, on the porosity of the xerogels (Loy et al., 2013).

Clay-Organosiloxane Hybrids

1,6-Bis(trimethoxysilyl)hexane is used to create networks of clay platelets cross-linked by organosiloxanes. This process results in gel networks that extend through the entire volume of the initial aqueous dispersion, producing hybrid powders and monolithic clay hybrids that maintain the properties of the starting clay, such as swelling and ion-exchange properties (Bourlinos et al., 2004).

Hybrid Silica Aerogel Membranes for CO2 Capture

Bis(trimethoxysilyl)hexane (BTMSH) is combined with tetraethyl orthosilicate (TEOS) to form hybrid silica aerogel membranes. These membranes are used for CO2 absorption, showing promise for large-scale post-combustion processing in power plants. The BTMSH/TEOS molar ratio significantly affects the CO2 absorption flux of these membranes (Lin & Kuo, 2016).

Tailoring Elastic Properties of Silica Aerogels

1,6-Bis(trimethoxysilyl)hexane is utilized in the formation of styrene cross-linked silica aerogels. By incorporating this compound into the silica structure, it's possible to improve the elastic behavior of these aerogels. These aerogels demonstrate significant elasticity and can recover nearly 100% of their length after compression (Nguyen et al., 2009).

Low-Voltage Thin-Film Transistors

Crosslinked HfOx/1,6-bis(trimethoxysilyl)hexane blend dielectric films are used in the fabrication of high-performance pentacene thin-film transistors. These transistors, which operate at low voltages, demonstrate the potential of 1,6-bis(trimethoxysilyl)hexane in enhancing electronic device performance (Oh et al., 2016).

Safety And Hazards

1,6-Bis(trimethoxysilyl)hexane causes serious eye damage and skin irritation. It is harmful if inhaled or swallowed . Personal protective equipment should be worn when handling this chemical .

Future Directions

1,6-Bis(trimethoxysilyl)hexane has been used in the preparation of low-density, transparent aerogels and xerogels based on a hexylene-bridged polysilsesquioxane network . These materials show promise for use as thermal superinsulators in window insulating systems .

properties

IUPAC Name

trimethoxy(6-trimethoxysilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKCWAROGHMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156247-99-3
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40868964
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Molecular Weight

326.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,6-Bis(trimethoxysilyl)hexane

CAS RN

87135-01-1
Record name 1,6-Bis(trimethoxysilyl)hexane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Record name 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
SL Vivod, MAB Meador, BN Nguyen… - 236th ACS National …, 2008 - ntrs.nasa.gov
Silica aerogels are desirable materials for many applications that take advantage of their light weight and low thermal conductivity. Addition of a conformal polymer coating which bonds …
Number of citations: 5 ntrs.nasa.gov
YF Lin, JW Kuo - Chemical Engineering Journal, 2016 - Elsevier
In this study, bis(trimethoxysilyl)hexane (BTMSH) was successfully combined with tetraethyl orthosilicate (TEOS) to form hybrid silica aerogel membranes via a sol–gel process. …
Number of citations: 42 www.sciencedirect.com
DA Loy, B Baugher, RA Assink, S Prabakar, KJ Shea - 1994 - osti.gov
Hydrocarbon-bridged polysilsesquioxanes are prepared by the sol-gel polymerization of monomers with more than one trialkoxysilyl group attached directly to the bridging group by Si-…
Number of citations: 11 www.osti.gov
DA Loy, JH Small, KA DeFriend, KV Wilson… - MRS Online …, 2004 - cambridge.org
The introduction of organic substituents into sol-gel materials can often result in networks that collapse during drying to afford non-porous xerogels. This can prove useful if non-porous …
Number of citations: 2 www.cambridge.org
JD Oh, DK Kim, JW Kim, YG Ha, JH Choi - Journal of Materials …, 2016 - pubs.rsc.org
High-performance pentacene thin-film transistors operating at low voltages were fabricated using hafnium (Hf)-based blend gate dielectrics. Crosslinked HfOx/1,6-bis(trimethoxysilyl)…
Number of citations: 23 pubs.rsc.org
DA Loy, KA Obrey-DeFriend, KV Wilson Jr… - Journal of non …, 2013 - Elsevier
1,6-Hexylene-bridged polysilsesquioxanes are hybrid organic–inorganic materials prepared by sol–gel polymerization of 1,6-bis(trialkoxysilyl)hexanes. Due to the trialkoxysilyl groups …
Number of citations: 17 www.sciencedirect.com
DA Loy, B Mather, AR Straumanis, C Baugher… - 2004 - osti.gov
Number of citations: 1 www.osti.gov
DA Loy, JH Small, KJ Shea - Organometallics, 1993 - ACS Publications
Arylene-bridged pentacoordinate siliconates 3-6 (arylene= 1, 4-phenylene, 1, 3-phenylene, 4, 4'-biphenylene, and 9, 10-anthracylene) were prepared from bis (triethoxysilyl) arylene …
Number of citations: 27 pubs.acs.org
BM Baugher, DA Loy - 1996 - osti.gov
Hydrocarbon-bridged polysilsesquioxanes are prepared by the sol-gel polymerization of monomers with more than one trialkoxysilyl groups attached directly to the bridging group by Si-…
Number of citations: 0 www.osti.gov
BN Nguyen, MAB Meador, ME Tousley… - … Applied Materials & …, 2009 - ACS Publications
The effect of incorporating an organic linking group, 1,6-bis(trimethoxysilyl)hexane (BTMSH), into the underlying silica structure of a styrene cross-linked silica aerogel is examined. …
Number of citations: 180 pubs.acs.org

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